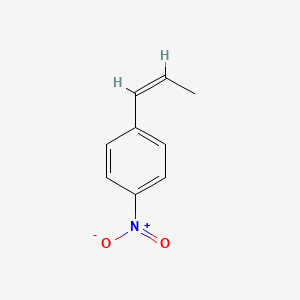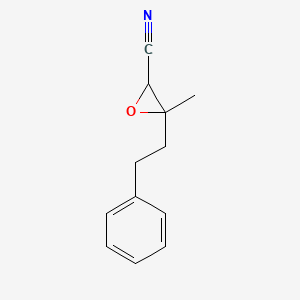
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate: is a complex organic compound with a unique structure that includes both quaternary ammonium and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group may interact with cellular membranes, while the phosphonate group can participate in biochemical reactions. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
Comparison: Compared to similar compounds, N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (quaternary ammonium and phosphonate). This dual functionality provides it with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H47Cl2NO6P2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
[dichloro(dimethoxyphosphoryl)methyl]-pentoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-4-5-6-7-16-17(11,12)8(9,10)18(13,14-2)15-3/h5-13H2,1-4H3;4-7H2,1-3H3,(H,11,12)/q+1;/p-1 |
InChI Key |
XVCRAEJTGRMMCW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-].CCCC[N+](C)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



